molecular formula C19H24N2O B290432 N-[4-(diethylamino)phenyl]-4-ethylbenzamide

N-[4-(diethylamino)phenyl]-4-ethylbenzamide

Cat. No. B290432
M. Wt: 296.4 g/mol
InChI Key: LZMLQPDWLASNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-4-ethylbenzamide, commonly known as DEET, is a widely used insect repellent that has been in use for over six decades. It is a colorless, odorless, and oily liquid that is applied topically to the skin or clothes to prevent mosquito and other insect bites. The chemical composition of DEET is C12H17NO, and it was first synthesized in 1953 by the United States Department of Agriculture.

Mechanism of Action

The exact mechanism of action of DEET is not fully understood, but it is believed to work by disrupting the insect's sense of smell and taste, making it harder for them to locate and bite humans. DEET also acts as a repellent by creating a barrier on the skin that insects find difficult to penetrate.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and is considered safe for use when used as directed. However, it can cause skin irritation, especially in individuals with sensitive skin. DEET can also be absorbed through the skin and into the bloodstream, but the levels are generally low and not considered harmful.

Advantages and Limitations for Lab Experiments

DEET is a widely used insect repellent in laboratory experiments due to its effectiveness and availability. However, it can interfere with some assays, and caution must be taken when using it in experiments that require a high degree of sensitivity.

Future Directions

1. Development of new and more effective insect repellents that are less toxic and have fewer side effects than DEET.
2. Investigation of the molecular mechanisms of DEET repellency to gain a better understanding of how it works.
3. Exploration of the potential use of DEET in agriculture to prevent insect damage to crops.
4. Investigation of the potential impact of DEET on the environment and wildlife.
5. Development of new methods for synthesizing DEET that are more environmentally friendly and sustainable.
In conclusion, DEET is a widely used insect repellent that has been in use for over six decades. It is highly effective against a wide range of insects and has been extensively studied for its insect-repelling properties. DEET is safe for use when used as directed, but caution must be taken when using it in experiments that require a high degree of sensitivity. Further research is needed to develop new and more effective insect repellents and to gain a better understanding of the molecular mechanisms of DEET repellency.

Synthesis Methods

The synthesis of DEET involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with N,N-diethyl-p-phenylenediamine to form DEET. The reaction takes place in the presence of a catalyst and requires careful handling due to the toxicity of the chemicals involved.

Scientific Research Applications

DEET has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is widely used in the military, public health, and recreational activities to prevent insect-borne diseases such as malaria, dengue fever, and Zika virus.

properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-4-ethylbenzamide

InChI

InChI=1S/C19H24N2O/c1-4-15-7-9-16(10-8-15)19(22)20-17-11-13-18(14-12-17)21(5-2)6-3/h7-14H,4-6H2,1-3H3,(H,20,22)

InChI Key

LZMLQPDWLASNLB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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